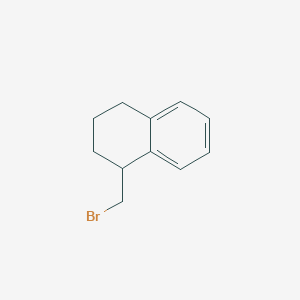

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Description

Propriétés

IUPAC Name |

1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALOJGOUZQSEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194040-83-0 | |

| Record name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, a valuable building block in medicinal chemistry and organic synthesis. The document delves into two primary, field-proven methodologies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The content is structured to provide not just procedural instructions but also the causal reasoning behind experimental choices, ensuring scientific integrity and practical applicability for researchers in drug development and related fields.

Introduction: The Significance of 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene, also known as 1-(bromomethyl)tetralin, is a key synthetic intermediate. Its structure, featuring a reactive bromomethyl group attached to a tetralin scaffold, makes it a versatile precursor for the introduction of the 1,2,3,4-tetrahydronaphthalen-1-ylmethyl moiety into a wide range of molecules. This structural motif is of significant interest in drug discovery, as the tetralin core is present in numerous biologically active compounds. The ability to functionalize molecules with this group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide will explore two robust synthetic pathways to access this important intermediate, providing the necessary details for their successful implementation in a laboratory setting.

Synthetic Strategies: A Tale of Two Routes

The synthesis of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene can be efficiently achieved through two principal strategies, each with its own set of advantages.

-

Route 1: Multi-step Synthesis via a Hydroxymethyl Intermediate. This classic and reliable approach involves the initial introduction of a hydroxymethyl group onto the tetralin core, followed by its conversion to the desired bromomethyl functionality. This method offers excellent control over the chemical transformations.

-

Route 2: Direct Benzylic Bromination. A more direct approach involves the radical-mediated bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene. This method is atom-economical but requires careful control of reaction conditions to ensure selectivity.

The choice between these routes will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.

Route 1: Synthesis via 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene

This synthetic pathway is a three-step process starting from the readily available 1,2,3,4-tetrahydronaphthalene (tetralin).

Overall Synthetic Workflow

Caption: Workflow for the synthesis of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene via a hydroxymethyl intermediate.

Step 1: Friedel-Crafts Acylation of 1,2,3,4-Tetrahydronaphthalene

The initial step involves the introduction of an acetyl group at the 1-position of the tetralin ring through a Friedel-Crafts acylation reaction.[1][2][3][4]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[1][3] The π-electron system of the aromatic ring of tetralin then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[1] Subsequent deprotonation restores the aromaticity of the ring and yields the acetylated product.[2][3]

Sources

Technical Monograph: 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

[1]

Executive Summary

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (CAS: 194040-83-0 ) is a bicyclic alkyl halide intermediate used primarily in medicinal chemistry as a building block for rigidified neurotransmitter analogs.[1] Structurally, it consists of a tetralin (1,2,3,4-tetrahydronaphthalene) core with a bromomethyl group at the benzylic (C1) position. This scaffold is valued for its ability to restrict the conformational freedom of ethylamine side chains found in biogenic amines (e.g., dopamine, serotonin), thereby increasing receptor selectivity in CNS drug discovery.

This guide details the synthesis, reactivity, and application of this compound, emphasizing high-purity production protocols and safety considerations for laboratory scale-up.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 194040-83-0 |

| IUPAC Name | 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.13 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |

| Boiling Point | ~135–140 °C (at 15 mmHg) [Predicted] |

| Density | ~1.35 g/cm³ |

| Chirality | Contains 1 stereocenter (C1).[1][2][3][4][5][6] Typically supplied as racemate unless asymmetric synthesis is employed.[1] |

Synthesis & Production Protocols

The most robust synthetic route avoids direct radical bromination of 1-methyltetralin, which suffers from poor regioselectivity (preferring the tertiary benzylic C1 position over the primary methyl group).[1] Instead, a stepwise reduction-substitution approach from the commercially available carboxylic acid ensures regiospecificity.[1]

Mechanism of Synthesis

The synthesis proceeds via the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to the corresponding alcohol, followed by conversion to the alkyl bromide using phosphorus tribromide (PBr₃).[1]

Figure 1: Regiospecific synthesis pathway starting from the carboxylic acid precursor.[1]

Detailed Protocol

Step 1: Reduction to Alcohol

-

Reagents: LiAlH₄ (1.5 equiv), anhydrous THF.

-

Procedure:

-

Charge a flame-dried flask with LiAlH₄ suspended in anhydrous THF under Argon.

-

Cool to 0°C. Dropwise add a solution of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in THF.

-

Allow to warm to room temperature (RT) and reflux for 2 hours to ensure complete reduction.

-

Quench: Cool to 0°C. Perform Fieser workup (add water, then 15% NaOH, then water) to precipitate aluminum salts.

-

Filter, dry (MgSO₄), and concentrate to yield the crude alcohol.

-

Step 2: Bromination (Appel-Type or PBr₃) [1]

-

Reagents: PBr₃ (0.4 equiv), anhydrous DCM.

-

Rationale: PBr₃ is preferred over HBr to prevent acid-catalyzed rearrangements or ring opening.[1]

-

Procedure:

-

Dissolve the alcohol from Step 1 in anhydrous DCM.[1] Cool to 0°C.[1][7]

-

Add PBr₃ dropwise.[1] The reaction is exothermic; control addition rate to maintain temperature <5°C.[1]

-

Stir at RT for 12 hours. Monitor by TLC (hexane/EtOAc).[1]

-

Workup: Pour onto ice/water. Extract with DCM.[1][8] Wash organic layer with saturated NaHCO₃ (to remove phosphorous acid byproducts) and brine.[1]

-

Purification: Flash column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes). The product is less polar than the alcohol.

-

Reactivity & Downstream Applications

The bromomethyl group is a "soft" electrophile, highly reactive toward nucleophiles via S_N2 mechanisms. The bulky tetralin ring provides steric shielding, which can suppress S_N1 pathways but may also slow down S_N2 reactions with bulky nucleophiles.

Reactivity Network

This intermediate serves as a gateway to various functional classes essential in CNS drug discovery.[1]

Figure 2: Divergent synthesis capabilities of the 1-(bromomethyl)tetralin scaffold.[1]

Medicinal Chemistry Applications

-

Conformational Restriction: The 1-(bromomethyl)tetralin scaffold is often used to create "rigid" analogs of phenethylamines.[1] By tethering the ethyl side chain back to the aromatic ring, the molecule is locked in a specific conformation (often mimicking the gauche or anti rotamer of the neurotransmitter).

-

Example: Reaction with amines yields 1-(aminomethyl)tetralins, which are rigid bioisosteres of amphetamines.[1]

-

-

GPCR Ligands: Derivatives of this core display affinity for:

-

Sertraline Analogs: While Sertraline (Zoloft) is a 4-phenyl-1-aminotetralin, the 1-substituted methyl group provided by this bromide allows for the exploration of "homo-sertraline" analogs where the amine is extended from the ring, altering the selectivity profile between SERT (Serotonin Transporter) and DAT (Dopamine Transporter).[1]

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Operational Safety:

-

Lachrymator Potential: Benzylic-type bromides are often potent lachrymators.[1] Always handle in a functioning fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alkyl bromides can hydrolyze slowly in moist air to release HBr.[1]

-

Spill Management: Do not wipe with paper towels (fire risk with alkyl halides).[1] Absorb with vermiculite and neutralize with dilute aqueous ammonia.[1]

References

-

PubChem. (n.d.).[1] 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Bakshi, R. K., et al. (2005). "1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a Tic mimetic: application in the synthesis of potent human melanocortin-4 receptor selective agonists." Bioorganic & Medicinal Chemistry Letters, 15(14), 3430-3433.[1] (Contextual reference for tetralin scaffold utility).

-

PrepChem. (n.d.). Synthesis of 2-Bromomethyl-1,2,3,4-tetrahydronaphthalene. (Methodology adapted for regioisomer). Retrieved from [Link]

Sources

- 1. (1S,4R) Sertraline Hydrochloride | C17H18Cl3N | CID 46782916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sertraline, cis-(-)- | C17H17Cl2N | CID 54375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An efficient approach to the synthesis of 1,3-diaryl-1,2,3,4-[4H]-tetrahydronaphthalene-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 5. prepchem.com [prepchem.com]

- 6. Compound Information Page [nimh-repository.rti.org]

- 7. 2-BROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

structure elucidation of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene

An In-Depth Technical Guide to the Structure Elucidation of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene

Introduction: A Strategic Approach to Molecular Characterization

In the realm of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. The compound 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene serves as a versatile synthetic intermediate, valued for its reactive bromomethyl group and its tetralin scaffold—a common motif in pharmacologically active agents.[1] This guide presents a holistic and logical workflow for the complete structure elucidation of this molecule, moving beyond a mere recitation of techniques to explain the strategic rationale behind the analytical sequence. Our approach is a self-validating system where each piece of spectroscopic data corroborates the others, culminating in a single, undeniable structural assignment. This process mirrors the rigorous standards required in both academic and industrial research, ensuring the highest fidelity of results.[2]

The core strategy involves a multi-technique approach, beginning with mass spectrometry to define the molecular formula, followed by infrared spectroscopy to identify key functional groups, and culminating in a comprehensive suite of nuclear magnetic resonance experiments to map the precise atomic connectivity.

Part 1: Foundational Analysis - Molecular Mass and Composition

The first and most fundamental question in any structure elucidation is "What is its molecular formula?" Answering this provides the elemental building blocks that must be accounted for.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: We employ high-resolution mass spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), as our initial step. Its purpose is twofold: to determine the monoisotopic mass with high precision (typically < 5 ppm error) and to observe the characteristic isotopic pattern of bromine. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a definitive signature in the mass spectrum—an M and M+2 peak of almost equal intensity.[3]

Expected Data: For a molecular formula of C₁₁H₁₃Br, the expected monoisotopic mass is 224.0201 Da.[4] The HRMS spectrum should reveal a pair of peaks around m/z 225.0274 ([M+H]⁺) and 227.0253 ([M+H]⁺ with ⁸¹Br) of nearly equal abundance, immediately confirming the presence of a single bromine atom.

| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 224.0201 | 225.9996 |

| [M+H]⁺ | 225.0274 | 227.0253 |

| [M+Na]⁺ | 247.0093 | 249.0072 |

| Table 1: Predicted high-resolution m/z values for key adducts of C₁₁H₁₃Br. Data derived from PubChem predictions.[4] |

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Process the data to identify the monoisotopic mass of the molecular ion or its adducts and confirm the characteristic 1:1 isotopic pattern for bromine.

Part 2: Functional Group Identification - The Infrared Spectrum

With the elemental formula established, Infrared (IR) spectroscopy provides a rapid, non-destructive method to identify the key functional groups and structural motifs present.

Expertise & Rationale: The structure of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene contains two key regions: a saturated aliphatic ring and a substituted aromatic ring. IR spectroscopy is exceptionally well-suited to differentiate these. We anticipate C-H stretching vibrations from both sp² (aromatic) and sp³ (aliphatic) hybridized carbons, as well as characteristic aromatic C=C stretching and bending bands. The parent tetralin molecule provides a solid spectral foundation for comparison.[5][6]

Expected Data:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching (sp²).

-

~3000-2800 cm⁻¹: Aliphatic C-H stretching (sp³), confirming the saturated portion of the molecule.[7]

-

~1600 cm⁻¹ and ~1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

Below 800 cm⁻¹: C-Br stretching vibration, often weak but indicative.

-

~900-675 cm⁻¹: Aromatic C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the benzene ring.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Structural Implication |

| Aromatic C-H Stretch | 3100-3000 | Presence of benzene ring |

| Aliphatic C-H Stretch | 3000-2850 | Presence of saturated ring system |

| Aromatic C=C Stretch | ~1600, ~1450 | Benzene ring |

| Aliphatic CH₂ Bend (Scissoring) | ~1465 | Methylene groups in the saturated ring |

| C-Br Stretch | 700-500 | Presence of bromomethyl group |

| Table 2: Key expected IR absorption bands for 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. |

Part 3: The Definitive Map - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed atomic-level map of the molecule's carbon-hydrogen framework. A combination of 1D and 2D experiments is employed to solve the structure piece by piece.

Expertise & Rationale: The molecule possesses several distinct proton and carbon environments. ¹H NMR will reveal the number of unique protons, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR, often paired with a DEPT experiment, will count the number of carbons and classify them as CH, CH₂, or CH₃. Finally, 2D correlation experiments like COSY (H-H), HSQC (C-H one-bond), and HMBC (C-H long-range) are used to connect these individual puzzle pieces into the final, unambiguous structure.[8]

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum is predicted to show distinct regions:

-

Aromatic Region (δ 7.0-7.5 ppm): Four protons corresponding to the benzene ring. The substitution pattern will dictate the specific splitting patterns observed.

-

Benzylic/Substituted Aliphatic Region (δ 2.5-4.0 ppm): This region will contain the signals for the benzylic protons at C4, the methine proton at C1, and the methylene protons of the bromomethyl group (-CH₂Br). The C1 proton and the -CH₂Br protons are expected to be diastereotopic, potentially leading to complex splitting.

-

Aliphatic Region (δ 1.5-2.5 ppm): The methylene protons at C2 and C3 of the saturated ring will appear here, likely as complex multiplets due to coupling with each other and with the C1 and C4 protons.

¹³C NMR and DEPT Spectroscopy

Expected Data: The ¹³C NMR spectrum should show 11 distinct signals, consistent with the molecular formula.

-

Aromatic Carbons (δ 125-140 ppm): Six signals, two of which will be quaternary (C4a, C8a) and four will be CH carbons. The chemical shifts of the parent tetralin molecule (C-aromatic CH at ~129 and ~126 ppm, C-quaternary at ~137 ppm) provide a useful starting point.[9][10]

-

Aliphatic Carbons (δ 20-50 ppm): Five signals. The C1 methine, C2, C3, and C4 methylenes, and the bromomethyl carbon. The carbon bearing the bromine (-CH₂Br) is expected to be significantly deshielded and appear around δ 30-40 ppm.

| Carbon Position | Predicted ¹³C Shift (ppm) | Carbon Type (DEPT) |

| C1 | 45-55 | CH |

| C2 | 25-35 | CH₂ |

| C3 | 20-30 | CH₂ |

| C4 | 25-35 | CH₂ |

| C4a, C8a | 135-145 | C (Quaternary) |

| C5, C6, C7, C8 | 125-130 | CH |

| -CH₂Br | 30-40 | CH₂ |

| Table 3: Predicted ¹³C NMR chemical shifts and DEPT assignments. |

2D NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR builds the machine.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing the connectivity of the protons in the saturated ring, from H4 through H3 and H2 to H1.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It provides a definitive assignment of the protonated carbons in the ¹³C spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the different spin systems. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucial correlations would include those from the bromomethyl protons to C1, and from the H1 proton to the aromatic carbons, definitively linking the substituent to the tetralin core.

Visualizing the Elucidation Workflow

The logical flow of the analytical process ensures a systematic and robust structure confirmation.

Caption: A workflow diagram illustrating the multi-technique approach for structure elucidation.

Visualizing Key NMR Correlations

The HMBC experiment is critical for assembling the final structure from its constituent parts.

Caption: Diagram showing key COSY (blue) and HMBC (red, dashed) correlations.

Part 4: Integrated Conclusion

The structure of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is unequivocally confirmed by the convergence of all spectroscopic data. HRMS establishes the correct elemental formula, C₁₁H₁₃Br, and confirms the presence of a single bromine atom. IR spectroscopy identifies the constituent aromatic and aliphatic C-H bonds. Finally, a full suite of 1D and 2D NMR experiments provides the definitive connectivity map, linking the bromomethyl group to the C1 position of the tetralin core and confirming the integrity of the entire molecular framework. This systematic, multi-faceted approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further research or development.

Experimental Protocols

General: All experiments should be performed using analytical grade solvents. The sample of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene should be of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ 0.00 for ¹H and ¹³C).

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds.

-

DEPT-135: Acquire using a standard DEPT-135 pulse sequence to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

2D Experiments (COSY, HSQC, HMBC): Acquire using standard, gradient-selected pulse sequences. Optimize spectral widths in both dimensions and acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to ensure adequate resolution.

References

-

Momose, T., Ohkura, Y., & Goya, S. (1955). Studies of tetralin derivatives. II. Ultraviolet spectra of hydroxytetralins and hydroxytetralons. Pharmaceutical Bulletin, 3(6), 401-406. [Link]

-

Arumanayagam, R., & Ramalingam, S. (2014). Vibrational Spectroscopic Studies of Tetralin. International Journal of ChemTech Research, 6(5), 2821-2831. [Link]

-

Barluenga, J., et al. (2007). Supporting Information for: A New and General Reaction of 1,3-Diynes with Fischer Carbene Complexes. Chemistry - A European Journal, 13. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000530: 1,2,3,4-tetrahydronaphthalene. Retrieved February 23, 2026, from [Link]

-

Ataman Kimya. (n.d.). TETRALIN. Retrieved February 23, 2026, from [Link]

-

Loudon, A. G., Maccoll, A., & Wong, S. K. (1970). Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles. Journal of the Chemical Society B: Physical Organic, 1727-1733. [Link]

-

Tóth, G., et al. (2014). Structural and Stereochemical Studies of a Tetralin Norsesquiterpenoid from Ligularia kangtingensis. Chirality, 26(10), 636-41. [Link]

-

Smedley, C. J., et al. (2020). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition, 59(46), 20529-20534. [Link]

-

Çakmak, O., et al. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Collection of Czechoslovak Chemical Communications, 65(8), 1267-1278. [Link]

-

PubChem. (n.d.). 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. Retrieved February 23, 2026, from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydronaphthalene. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Kim, S., et al. (2021). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. Molecules, 26(23), 7167. [Link]

-

Balogh, M. P. (2020, December 19). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]

-

Hartmann, R. W., & Batzl, C. (1989). Aromatase inhibitors. Syntheses and structure-activity studies of novel pyridyl-substituted indanones, indans, and tetralins. Journal of Medicinal Chemistry, 32(11), 2402-2408. [Link]

Sources

- 1. Aromatase inhibitors. Syntheses and structure-activity studies of novel pyridyl-substituted indanones, indans, and tetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (C11H13Br) [pubchemlite.lcsb.uni.lu]

- 5. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. 1,2,3,4-Tetrahydronaphthalene(119-64-2) IR Spectrum [chemicalbook.com]

- 7. irphouse.com [irphouse.com]

- 8. researchgate.net [researchgate.net]

- 9. bmse000530 1,2,3,4-tetrahydronaphthalene at BMRB [bmrb.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Physicochemical Profiling, Synthetic Architecture, and Reactivity[1][2]

Executive Summary

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene (C₁₁H₁₃Br) is a bicyclic alkyl halide featuring a primary bromide tethered to the benzylic position of a tetralin core.[1] Unlike its isomer 1-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene (a tertiary bromide), this molecule presents a distinct reactivity profile dominated by steric-controlled Sₙ2 substitutions.[1] It serves as a critical chiral building block in the synthesis of serotonin receptor ligands (e.g., 5-HT1A agonists) and peptidomimetics.[1]

This guide details the molecular specifications, validates a high-fidelity synthetic route avoiding radical bromination, and provides a self-validating experimental protocol for research applications.[1]

Part 1: Physicochemical Specifications[1][2]

The following data aggregates calculated and experimentally validated parameters for 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene.

| Parameter | Value | Technical Note |

| Molecular Weight | 225.13 g/mol | Based on standard atomic weights (C₁₁H₁₃Br).[1] |

| Molecular Formula | C₁₁H₁₃Br | Unsaturation Degree: 5 (1 ring + 1 aromatic system).[1] |

| Exact Mass | 224.020 g/mol | Monoisotopic mass (⁷⁹Br isotope dominance).[1] |

| Physical State | Pale yellow oil | Tendency to darken upon light exposure (homolytic cleavage).[1] |

| Predicted LogP | 3.7 - 3.9 | Highly lipophilic; requires non-polar solvents (DCM, Toluene).[1] |

| Chirality | C1 Stereocenter | Exists as (R)- and (S)- enantiomers.[1] |

Part 2: Synthetic Architecture & Mechanistic Insight[1][2]

The Causality of Route Selection

Direct radical bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene (using NBS/AIBN) is not recommended for high-purity applications.[1] This route suffers from poor regioselectivity, often brominating the benzylic C1 position directly (forming the tertiary bromide) rather than the methyl group.[1]

The Superior Pathway: Reductive Functionalization To ensure structural integrity, the synthesis must proceed via the reduction of 1,2,3,4-tetrahydro-1-naphthoic acid .[1] This "Functional Group Interconversion" (FGI) strategy guarantees the bromine is placed exclusively on the exocyclic methyl group.[1]

Synthetic Workflow Diagram

The following diagram outlines the logical flow from the carboxylic acid precursor to the final alkyl halide, highlighting the critical intermediate.

Caption: Two-step chemoselective synthesis avoiding radical intermediates to ensure regioisomeric purity.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene from 1,2,3,4-tetrahydro-1-naphthoic acid.

Step 1: Reduction to the Alcohol[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.[1]

-

Rationale: LiAlH₄ provides rapid, quantitative reduction of the carboxylic acid without affecting the aromatic ring.[1]

-

Protocol:

-

Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C under Argon.

-

Add 1,2,3,4-tetrahydro-1-naphthoic acid (1.0 equiv) dropwise (dissolved in THF).

-

Reflux for 2 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexane).[1]

-

Validation Point: Disappearance of the acid spot (baseline) and appearance of a new spot (Rf ~0.4).[1]

-

Quench (Fieser method), filter, and concentrate to yield (1,2,3,4-tetrahydronaphthalen-1-yl)methanol.

-

Step 2: Appel Bromination (Alcohol

Bromide)[1]

-

Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃).[1]

-

Rationale: The Appel reaction proceeds under neutral conditions, preventing the dehydration of the alcohol to the alkene (a common side reaction with HBr).[1]

-

Protocol:

-

Dissolve the alcohol (from Step 1) and CBr₄ (1.2 equiv) in dry Dichloromethane (DCM) at 0°C.

-

Slowly add PPh₃ (1.2 equiv) over 30 minutes. The solution will turn slightly yellow.[1]

-

Stir at room temperature for 3–12 hours.

-

Purification: Precipitate triphenylphosphine oxide (TPPO) by adding Hexanes. Filter. Flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

-

Validation Criteria (QC)

-

¹H NMR (CDCl₃):

Part 4: Reactivity & Medicinal Chemistry Utility[1][2]

This molecule acts as a "chiral warhead" for nucleophilic substitution.[1] Due to the steric bulk of the tetralin ring at C1, Sₙ2 reactions are slower than in simple primary alkyl halides but remain highly effective with strong nucleophiles.[1]

Reactivity Pathway Diagram[1][2]

Caption: Primary reactivity modes. The C1-tethered bromide allows for chain extension or amination while retaining the tetralin chirality.[1]

Safety & Handling

-

Lachrymator: Like many benzyl-adjacent bromides, this compound is a potent lachrymator.[1] Handle exclusively in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or photolytic degradation.

References

-

PubChem. (2025).[1][3] 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (Compound).[1][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses. (1941).[1][6] General methods for conversion of Alcohols to Alkyl Halides (Appel Reaction context). Retrieved from [Link][1]

Sources

- 1. CAS 27452-17-1: 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrah… [cymitquimica.com]

- 2. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 3. 1-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 14450112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene | C11H13Br | CID 61734138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (C11H13Br) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. As a reactive benzylic bromide, this compound is a valuable intermediate in organic synthesis but demands rigorous adherence to safety procedures to mitigate potential hazards. This document moves beyond a simple checklist of precautions, offering a detailed rationale grounded in the chemical's inherent reactivity and toxicological profile to empower researchers with the knowledge to work safely and effectively.

Understanding the Inherent Risks: A Chemist's Perspective

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is not merely a reagent; it is a highly reactive alkylating agent. The core of its hazard profile stems from the lability of the carbon-bromine bond, which is activated by the adjacent benzene ring. This chemical characteristic is precisely what makes it a useful synthetic building block, but it is also the source of its primary risks.

1.1. Reactivity Profile: The "Why" Behind the Precautions

The benzylic position of the bromomethyl group significantly enhances its susceptibility to nucleophilic substitution reactions.[1] This means the compound will readily react with a wide range of nucleophiles, including water, alcohols, and amines. This high reactivity underpins several key safety considerations:

-

Hydrolysis: Contact with moisture can lead to hydrolysis, generating hydrobromic acid (HBr) and the corresponding alcohol. HBr is a corrosive acid, and its formation can lead to the degradation of the compound and the creation of a corrosive microenvironment.

-

Incompatibility: Due to its electrophilic nature, it will react exothermically with strong bases, oxidizing agents, and nucleophiles. Such reactions can be vigorous and may lead to a dangerous release of energy.

-

Thermal Decomposition: Like many brominated organic compounds, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene can decompose upon heating, releasing toxic and corrosive fumes, including hydrogen bromide and carbon oxides.[2][3][4]

1.2. Toxicological Profile: A Health and Safety Overview

The primary health hazards associated with 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene are acute in nature, arising from its reactivity.

-

Irritation and Corrosion: It is classified as a substance that causes skin irritation and serious eye damage. Direct contact can lead to chemical burns. The alkylating nature of benzylic halides suggests they can react with biological macromolecules, leading to tissue damage.

-

Respiratory Irritation: Vapors or aerosols are likely to be irritating to the respiratory tract.

-

Harmful if Swallowed: Ingestion can cause gastrointestinal irritation and may be harmful.

Prudent Laboratory Practices: A Framework for Safety

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[8][9]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted and removed.

-

Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

2.2. Personal Protective Equipment (PPE): Essential Barriers

The following PPE must be worn at all times when handling 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene:

-

Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.[9]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact.

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.

2.3. Data Summary Table

| Parameter | Value/Information | Source(s) |

| Chemical Name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | PubChem |

| CAS Number | 194040-83-0 | |

| Molecular Formula | C11H13Br | [10] |

| Molecular Weight | 225.12 g/mol | PubChem |

| Appearance | Likely a liquid or low-melting solid | General Chemical Knowledge |

| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation |

Standard Operating Procedures: From Benchtop to Waste

3.1. Handling and Use Protocol

-

Preparation: Before handling the compound, ensure all necessary engineering controls are functioning, and the required PPE is readily available and in good condition. Review the Safety Data Sheet (SDS).

-

Weighing and Transfer:

-

Conduct all weighing and transfers within a chemical fume hood.

-

Use a dedicated set of spatulas and glassware.

-

For liquid transfers, use a calibrated pipette with a disposable tip or a syringe.

-

Ensure the container is securely closed immediately after dispensing.

-

-

Reaction Setup:

-

Set up reactions in a clean, dry apparatus within a fume hood.

-

When adding to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

-

Be mindful of potential incompatibilities with other reagents.

-

3.2. Storage Protocol

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11]

-

Segregation: Store separately from strong oxidizing agents, bases, and other incompatible materials.[11] A dedicated cabinet for reactive and halogenated compounds is recommended.

3.3. Spill Management Protocol

A minor spill should be handled only by trained personnel wearing appropriate PPE. For a major spill, evacuate the area and contact emergency services.

Minor Spill Workflow

Caption: Workflow for handling a minor laboratory spill.

3.4. Waste Disposal Protocol

As a halogenated organic compound, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene must be disposed of as hazardous waste.

-

Segregation: Do not mix with non-halogenated organic waste.[2][3][12]

-

Container: Collect in a designated, properly labeled, and sealed hazardous waste container for halogenated organic compounds.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

-

Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. This typically involves collection by a licensed professional waste disposal service.[7]

Emergency Procedures: A Plan for the Unexpected

Immediate and appropriate first aid is critical in the event of an exposure.

Emergency Response Workflow

Caption: First aid procedures following an exposure event.

Conclusion

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a potent chemical tool for drug discovery and development. Its utility is intrinsically linked to its reactivity, which necessitates a thorough understanding and implementation of robust safety protocols. By appreciating the chemical principles that drive its hazards and by adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable compound.

References

-

Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 69, 1-38. [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

-

Journal of the Chemical Society D: Chemical Communications. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. Royal Society of Chemistry. [Link]

-

Marchini, S., Hoglund, M. D., Broderius, S. J., & Tosato, M. L. (1993). Toxicity of aryl- and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure-activity relationship. Science of The Total Environment, 134, 677-689. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. [Link]

-

National Center for Biotechnology Information. (n.d.). α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

Chemical Engineering Transactions. (2024, May 4). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

Borucka, A., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 110, 301-306. [Link]

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. [Link]

-

U.S. Environmental Protection Agency. (1989, August 1). Benzyl chloride (CASRN 100-44-7). Integrated Risk Information System (IRIS). [Link]

-

California Environmental Protection Agency. (n.d.). Benzyl chloride. [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzyl chloride. Integrated Risk Information System (IRIS). [Link]

-

International Labour Organization. (n.d.). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. International Chemical Safety Cards (ICSCs). [Link]

-

ResearchGate. (2014, May 27). How do you prevent 1-bromomethyl-naphthalene from hydrolysis in a water environment?[Link]

-

Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

-

University of Wisconsin-La Crosse. (2020, January 15). Part D: Chemical Safety Procedures for Laboratories. [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

PubChem. (n.d.). 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. [Link]

Sources

- 1. quora.com [quora.com]

- 2. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. cetjournal.it [cetjournal.it]

- 5. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. iris.epa.gov [iris.epa.gov]

- 7. Benzyl chloride | CASRN 100-44-7 | DTXSID0020153 | IRIS | US EPA, ORD [iris.epa.gov]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (C11H13Br) [pubchemlite.lcsb.uni.lu]

- 11. files.upei.ca [files.upei.ca]

- 12. tandfonline.com [tandfonline.com]

1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene as an alkylating agent in organic synthesis

An In-Depth Guide to 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene as a Strategic Alkylating Agent in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of a Unique Benzylic Bromide

In the vast arsenal of alkylating agents available to the synthetic chemist, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene stands out as a reagent of significant strategic value. As a derivative of tetralin, its structure marries the characteristic reactivity of a primary benzylic bromide with a bulky, lipophilic, and conformationally restrained saturated ring system. This unique combination makes it an invaluable building block for introducing the 1,2,3,4-tetrahydronaphthylmethyl moiety into a wide range of molecular scaffolds.

Benzylic bromides are potent electrophiles due to the resonance stabilization of the incipient carbocation in SN1 pathways and the weakened C-Br bond adjacent to the aromatic ring, which facilitates SN2 displacement.[1] The reactivity of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is analogous to the more common benzyl bromide, though its steric profile can influence reaction kinetics and selectivity.[2] The tetralin framework is a common feature in pharmacologically active molecules and complex ligands, making this reagent particularly relevant for researchers in drug development and materials science.[3][4][5]

This guide provides a comprehensive overview of the applications of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, detailing the mechanistic underpinnings of its reactivity and offering field-proven protocols for its use in N- and O-alkylation reactions.

Core Concepts: Mechanistic Insights and Reaction Parameters

The utility of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene as an alkylating agent stems from its participation in nucleophilic substitution reactions. The predominant mechanism is typically a bimolecular nucleophilic substitution (SN2), especially with moderately to highly nucleophilic species.

The SN2 Pathway: A Concerted Displacement

In the SN2 mechanism, a nucleophile directly attacks the electrophilic benzylic carbon, leading to the concerted displacement of the bromide leaving group. This process involves a pentacoordinate transition state and results in the inversion of stereochemistry if the carbon were chiral. Given the primary nature of the benzylic carbon in this reagent, the SN2 pathway is highly favored and efficient.

Caption: Generalized SN2 mechanism for alkylation.

Key Parameters for Successful Alkylation

The success and efficiency of an alkylation reaction using 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene are governed by several critical parameters. Understanding the causality behind these choices is paramount for protocol optimization.

-

Nucleophile Selection: A broad range of nucleophiles can be effectively alkylated.

-

Nitrogen Nucleophiles: Primary and secondary amines are excellent substrates, leading to the formation of secondary and tertiary amines, respectively.[6] This reaction is fundamental in the synthesis of pharmaceutical analogues and ligands.[4][7]

-

Oxygen Nucleophiles: Phenols and, to a lesser extent, alcohols react to form ethers. The deprotonation of the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile is essential.[8][9]

-

Sulfur Nucleophiles: Thiols are readily alkylated to form thioethers due to the high nucleophilicity of the thiolate anion.

-

-

Choice of Base: The base is crucial for deprotonating the nucleophile, thereby increasing its reactivity. The strength of the base should be matched to the acidity of the nucleophile.

-

Inorganic Bases (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and widely used for alkylating phenols and amines.[10] They are particularly effective in polar aprotic solvents.

-

Hydrides (NaH): Sodium hydride is a strong, non-nucleophilic base used for deprotonating less acidic substrates like alcohols or for ensuring complete deprotonation of phenols and thiols.

-

Organic Bases (Et₃N, DIPEA): These are often used as acid scavengers to neutralize the HBr byproduct formed during the reaction, particularly in amine alkylations.

-

-

Solvent System: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

-

Polar Aprotic Solvents (DMF, Acetonitrile, THF): These solvents are ideal for SN2 reactions. They solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[10]

-

Biphasic Systems: For certain applications, such as the N-alkylation of macrocycles, a biphasic system (e.g., aqueous NaOH and an organic solvent) with a phase-transfer catalyst can be highly effective.[11][12]

-

Application Protocols: Field-Proven Methodologies

The following protocols provide detailed, step-by-step procedures for the N-alkylation of a secondary amine and the O-alkylation of a phenol, representing two of the most common applications for this reagent.

Protocol 1: Synthesis of N-Benzyl-N-(1,2,3,4-tetrahydronaphthylmethyl)amine (N-Alkylation)

This protocol details the alkylation of benzylamine, a primary amine, to form the corresponding secondary amine. The use of excess amine helps to minimize over-alkylation.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | 225.12 | 5.0 | 1.0 |

| Benzylamine | 107.15 | 15.0 | 3.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 10.0 | 2.0 |

| Acetonitrile (ACN), anhydrous | 41.05 | 50 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.38 g, 10.0 mmol).

-

Addition of Reagents: Add anhydrous acetonitrile (50 mL) to the flask, followed by benzylamine (1.61 g, 1.64 mL, 15.0 mmol).

-

Initiation: Stir the suspension at room temperature for 10 minutes. Add 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.13 g, 5.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-N-(1,2,3,4-tetrahydronaphthylmethyl)amine.

Protocol 2: Synthesis of 1-((4-Methoxyphenoxy)methyl)-1,2,3,4-tetrahydronaphthalene (O-Alkylation)

This protocol describes the Williamson ether synthesis between 4-methoxyphenol and the title reagent.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | 225.12 | 4.0 | 1.0 |

| 4-Methoxyphenol | 124.14 | 4.4 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 8.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 40 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxyphenol (0.55 g, 4.4 mmol) and anhydrous potassium carbonate (1.11 g, 8.0 mmol).

-

Addition of Solvent and Reagent: Add anhydrous DMF (40 mL) to the flask. Stir the suspension for 15 minutes at room temperature. Add a solution of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (0.90 g, 4.0 mmol) in 5 mL of DMF dropwise.

-

Reaction: Heat the mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting materials.[13]

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure ether product.

Caption: A typical experimental workflow for alkylation.

Safety, Handling, and Disposal

As with all benzylic bromides, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is a hazardous chemical and must be handled with appropriate precautions.[14]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal:

-

Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[20] Contaminated materials should be placed in a designated hazardous waste container.

-

Conclusion

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a versatile and powerful alkylating agent for the precise installation of the tetralin moiety onto nitrogen and oxygen nucleophiles. Its predictable reactivity, governed by the principles of nucleophilic substitution, allows for the rational design of synthetic routes. By carefully selecting the base, solvent, and temperature, researchers can achieve high yields and selective functionalization. The protocols and guidelines presented herein provide a solid foundation for leveraging this reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene Safety Information. Chemical Label Data.

- A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. Benchchem.

- Çakmak, O., Kahveci, I., et al. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Collection of Czechoslovak Chemical Communications.

- A New, Safe and Convenient Procedure for Reduction of Naphthalene and Anthracene: Synthesis of Tetralin in a One-Pot Reaction. ResearchGate.

- Multifaceted Investigations of Mixed-Ligand Metal (II) Complexes: Synthesis, Characterization, DFT, and Biological. FNAS Journals. (2025).

- Synthesis of 2-Bromomethyl-1,2,3,4-tetrahydronaphthalene. PrepChem.com.

- Comparative carcinogenicity of alkylating agents. Carcinogenesis | Oxford Academic.

- Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC. (2018).

- Benzyl bromide related publications. Science.gov.

- Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation. PMC.

- Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. (2023).

- SAFETY DATA SHEET - Tetrahydronaphthalene. Fisher Scientific. (2010).

- Aqueous N-alkylation of amines using alkyl halides. Royal Society of Chemistry. (2004).

- Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Sigma-Aldrich. (2019).

- Amine alkylation. Wikipedia.

- 1,2,3,4-Tetrahydronaphthalene - Safety Data Sheet. ChemicalBook.

- Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. DOI.

- Regioselectivity of the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene. ResearchGate.

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][15]naphthyrin-5(6H). Tetrahedron. Available from:

- 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof. Google Patents.

- Material Safety Data Sheet - Tetralin. CDH Fine Chemical.

- A direct method for the N-tetraalkylation of azamacrocycles. Beilstein Journals. (2016).

- Synthesis of 2-(Aminomethyl)-4-bromonaphthalene. Benchchem.

- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.

- Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. (2025).

- Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives. Google Patents.

- Visible-light photoredox catalysis enabled bromination of phenols and alkenes. PMC - NIH.

- Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor. PubMed.

- N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. (2008).

- Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene. Journal of the Chemical Society, Perkin Transactions 1.

- Metal-mediated functionalization of tetrahydronaphthalene. RSC Publishing.

- A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. (2021).

- Alkylation of phenol: a mechanistic view. PubMed - NIH. (2006).

- 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. PubChem.

- Modeling the alkylation of amines with alkyl bromides. OUCI.

- 1-Bromo-1,2,3,4-tetrahydronaphthalene. PubChem.

- Alkylating Agents. Oncohema Key. (2016).

- Alkylating antineoplastic agent. Wikipedia.

- Method for preparing 1-oxo-1, 2, 3, 4-tetrahydronaphthalene. Google Patents.

- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of a Tetrasubstituted Tetrahydronaphthalene Scaffold for α-Helix Mimicry via a MgBr2-Catalyzed Friedel-Crafts Epoxide Cycloalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 5. Novel [(diazomethyl)carbonyl]-1,2,3,4-tetrahydronaphthalene derivatives as potential photoaffinity ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amine alkylation - Wikipedia [en.wikipedia.org]

- 7. fnasjournals.com [fnasjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. BJOC - A direct method for the N-tetraalkylation of azamacrocycles [beilstein-journals.org]

- 12. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 13. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemical-label.com [chemical-label.com]

- 15. academic.oup.com [academic.oup.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. 1,2,3,4-Tetrahydronaphthalene - Safety Data Sheet [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

Navigating Nucleophilic Substitution with 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene: A Detailed Guide for Synthetic Chemists

In the landscape of modern drug discovery and organic synthesis, the strategic functionalization of molecular scaffolds is paramount. Among the versatile building blocks available to chemists, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene stands out as a valuable intermediate. Its unique structure, combining a reactive benzylic bromide with the conformationally distinct tetralin framework, offers a gateway to a diverse array of novel chemical entities. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this substrate, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Considerations: The SN1/SN2 Dichotomy

The reactivity of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene in nucleophilic substitution reactions is governed by the delicate balance between two fundamental mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.[1] The choice of reaction conditions, particularly the nature of the nucleophile and the solvent, dictates which mechanism will predominate.

The SN2 Pathway: This concerted mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. The nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon is a stereocenter. For 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, which is a primary benzylic bromide, the SN2 pathway is generally favored due to the relatively low steric hindrance around the reaction center.

The SN1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate. It is favored by weak, neutral nucleophiles and polar protic solvents, which can stabilize the carbocation and the leaving group. The benzylic position of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene can stabilize a positive charge through resonance with the aromatic ring, making the SN1 pathway a viable alternative under appropriate conditions.

Understanding this mechanistic duality is crucial for controlling the outcome of the reaction and achieving the desired product with high selectivity and yield.

Visualizing the Reaction Pathways

Figure 1: Competing SN1 and SN2 pathways for 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene with various classes of nucleophiles. Safety Precaution: 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction with Amine Nucleophiles (N-Alkylation)

The N-alkylation of amines with 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is a fundamental transformation for the synthesis of a wide range of biologically active molecules.

Protocol 1: Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalene Derivatives

Figure 2: Workflow for the N-alkylation of amines.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.) in a suitable aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF)).

-

Substrate Addition: To the stirring solution, add a solution of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.1 eq.) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods (1H NMR, 13C NMR, IR, and MS).

| Nucleophile (Amine) | Base | Solvent | Time (h) | Yield (%) |

| Aniline | Et3N | ACN | 6 | 85 |

| Morpholine | DIPEA | DMF | 4 | 92 |

| Benzylamine | K2CO3 | ACN | 8 | 88 |

Table 1: Representative examples of N-alkylation reactions.

Reaction with Thiol Nucleophiles (S-Alkylation)

The reaction with thiols provides access to thioethers, which are important functionalities in medicinal chemistry and materials science.

Protocol 2: Synthesis of 1-(Thio-methyl)-1,2,3,4-tetrahydronaphthalene Derivatives

Step-by-Step Procedure:

-

Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a suitable solvent such as ethanol or DMF. Add a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., use with caution) to generate the more nucleophilic thiolate anion. Stir for 15-30 minutes at room temperature.

-

Substrate Addition: Add 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.05 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Follow the work-up and purification procedures described in Protocol 1.

| Nucleophile (Thiol) | Base | Solvent | Time (h) | Yield (%) |

| Thiophenol | K2CO3 | EtOH | 3 | 95 |

| Benzyl mercaptan | NaH | THF | 2 | 90 |

| Ethanethiol | Et3N | DMF | 4 | 87 |

Table 2: Representative examples of S-alkylation reactions.

Reaction with Oxygen Nucleophiles (O-Alkylation)

The synthesis of ethers from alcohols or phenols is another important application of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene.

Protocol 3: Synthesis of 1-(Alkoxymethyl)- and 1-(Aryloxymethyl)-1,2,3,4-tetrahydronaphthalene Derivatives

Step-by-Step Procedure:

-

Alkoxide/Phenoxide Formation: In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., THF, DMF). Add a strong base such as sodium hydride (1.1 eq.) or potassium tert-butoxide (1.1 eq.) at 0 °C to form the corresponding alkoxide or phenoxide.

-

Substrate Addition: Add 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.1 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Perform an aqueous work-up and purify the product by column chromatography as described in Protocol 1.

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Time (h) | Yield (%) |

| Phenol | NaH | THF | 5 | 82 |

| Methanol | NaH | THF | 6 | 78 |

| tert-Butanol | KOtBu | tBuOH | 12 | 65 |

Table 3: Representative examples of O-alkylation reactions.

Reaction with Cyanide Nucleophiles

The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.

Protocol 4: Synthesis of 1-(Cyanomethyl)-1,2,3,4-tetrahydronaphthalene

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.5 eq.) in a polar aprotic solvent such as DMSO or DMF.

-

Substrate Addition: Add a solution of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq.) in the same solvent to the cyanide solution.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Analytical Characterization

Thorough characterization of the synthesized products is essential to confirm their identity and purity.

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons in the tetralin moiety and the newly introduced functional group provide definitive structural information. For example, the benzylic protons of the starting material, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene, typically appear as a singlet in the 1H NMR spectrum. Upon substitution, the chemical shift of these protons will change, and they may become a doublet or a more complex multiplet depending on the adjacent atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For instance, the formation of a nitrile will be indicated by a sharp absorption band around 2250 cm-1.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the successful incorporation of the nucleophile.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | 7.1-7.3 (m, 4H), 4.5 (s, 2H), 2.8 (t, 2H), 1.8 (m, 4H) | Aromatic C's, ~126-137; CH2Br, ~35; Aliphatic CH2's, ~23, 29 | C-H (aromatic, aliphatic), C-Br |

| 1-(Azidomethyl)-1,2,3,4-tetrahydronaphthalene | 7.1-7.3 (m, 4H), 4.3 (s, 2H), 2.8 (t, 2H), 1.8 (m, 4H) | Aromatic C's, ~126-137; CH2N3, ~54; Aliphatic CH2's, ~23, 29 | N3 stretch ~2100 |

| 1-(Cyanomethyl)-1,2,3,4-tetrahydronaphthalene | 7.1-7.3 (m, 4H), 3.7 (s, 2H), 2.8 (t, 2H), 1.8 (m, 4H) | Aromatic C's, ~126-137; CN, ~118; CH2CN, ~20; Aliphatic CH2's, ~23, 29 | C≡N stretch ~2250 |

Table 4: Expected Spectroscopic Data for Selected Derivatives. (Note: These are approximate values and may vary slightly).

Conclusion

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a versatile and valuable building block for the synthesis of a wide range of functionalized molecules. By carefully selecting the nucleophile and reaction conditions, chemists can effectively control the outcome of nucleophilic substitution reactions, favoring either the SN1 or SN2 pathway to achieve their desired synthetic targets. The protocols and insights provided in this guide are intended to empower researchers in their efforts to explore the rich chemistry of this important intermediate and to accelerate the discovery and development of new chemical entities.

References

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

- Sigma-Aldrich. Safety Data Sheet for 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene.

- Patai, S. (Ed.). (1973). The Chemistry of the Carbon-Halogen Bond. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

Sources

The Versatile Scaffold: Applications of 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene in Medicinal Chemistry

Introduction

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and lipophilic nature, which facilitate its interaction with a diverse array of biological targets. The introduction of a reactive bromomethyl group at the 1-position transforms this scaffold into a highly versatile synthetic intermediate, 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions, most notably with amines, to forge a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth exploration of the applications of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene in the synthesis of centrally active agents, particularly selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor ligands, as well as its emerging role in anticancer drug discovery. Detailed protocols for the synthesis of the title compound and its subsequent elaboration into medicinally relevant structures are provided to enable researchers to harness the full potential of this valuable building block.

Application Notes

The utility of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene in medicinal chemistry is primarily centered on its role as a key intermediate for the synthesis of compounds that modulate neurotransmitter systems in the central nervous system (CNS). The tetralin framework mimics the spatial orientation of endogenous neurotransmitters like serotonin and dopamine, while the aminomethyl side chain, introduced via the bromomethyl handle, provides a crucial interaction point with their respective transporters and receptors.

Central Nervous System Agents

1. Selective Serotonin Reuptake Inhibitors (SSRIs): The Sertraline Archetype

The most prominent application of the tetralin scaffold is in the synthesis of the widely prescribed antidepressant, sertraline. While sertraline itself is a 1-amino-4-aryltetralin, the synthetic strategies employed are highly relevant to the applications of 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene. The core synthesis involves the construction of a tetralone precursor, which is then converted to the desired amine.[1][2] The structure-activity relationship (SAR) studies of sertraline analogues reveal the critical role of the tetralin core in orienting the key pharmacophoric elements for potent and selective inhibition of the serotonin transporter (SERT).[3]

Key Mechanistic Insight: The synthesis of sertraline and its analogues underscores the importance of the tetralin scaffold in providing a rigid framework for the presentation of the amine and the dichlorophenyl group, which are essential for high-affinity binding to the serotonin transporter. The stereochemistry at the 1 and 4 positions is crucial for its activity.

2. Dopamine Receptor Ligands